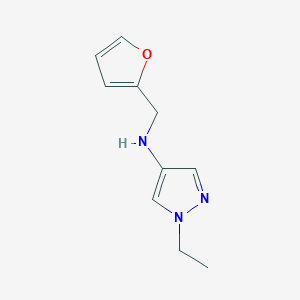![molecular formula C15H20FN3S B11736926 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11736926.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-cyclopentyl-3-méthyl-1H-pyrazol-4-yl)méthyl][(5-fluorothiophène-2-yl)méthyl]amine est un composé hétérocyclique qui présente un cycle pyrazole et un cycle thiophène
Méthodes De Préparation
La synthèse de [(1-cyclopentyl-3-méthyl-1H-pyrazol-4-yl)méthyl][(5-fluorothiophène-2-yl)méthyl]amine implique généralement les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être réalisé en faisant réagir un dérivé d’hydrazine approprié avec une 1,3-dicétone en conditions acides ou basiques.
Introduction des groupes cyclopentyle et méthyle : Ces groupes peuvent être introduits par des réactions d’alkylation en utilisant des halogénures d’alkyle appropriés.
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par diverses méthodes, notamment la réaction de Gewald, qui implique la condensation d’une cétone avec un nitrile et du soufre élémentaire.
Couplage des cycles pyrazole et thiophène : Ceci peut être réalisé par une réaction de couplage croisé, telle que le couplage de Suzuki ou de Stille, en utilisant des acides boroniques ou des stannanes appropriés.
Analyse Des Réactions Chimiques
[(1-cyclopentyl-3-méthyl-1H-pyrazol-4-yl)méthyl][(5-fluorothiophène-2-yl)méthyl]amine subit divers types de réactions chimiques :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, ce qui conduit à la formation d’oxydes correspondants.
Réduction : La réduction peut être réalisée à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction de la nature des substituants et des conditions de réaction. Les réactifs courants comprennent les halogènes, les halogénures d’alkyle et les nucléophiles tels que les amines ou les thiols.
Applications de la recherche scientifique
[(1-cyclopentyl-3-méthyl-1H-pyrazol-4-yl)méthyl][(5-fluorothiophène-2-yl)méthyl]amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent thérapeutique en raison de ses caractéristiques structurales uniques et de son activité biologique.
Synthèse organique : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec les cibles biologiques et son potentiel en tant que candidat médicament.
Applications industrielles : Il est étudié pour son utilisation dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de [(1-cyclopentyl-3-méthyl-1H-pyrazol-4-yl)méthyl][(5-fluorothiophène-2-yl)méthyl]amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
[(1-cyclopentyl-3-méthyl-1H-pyrazol-4-yl)méthyl][(5-fluorothiophène-2-yl)méthyl]amine peut être comparé à d’autres composés similaires, tels que :
Dérivés de pyrazole : Ces composés partagent la structure cyclique du pyrazole et présentent une réactivité et une activité biologique similaires.
Dérivés de thiophène : Ces composés contiennent le cycle thiophène et sont connus pour leurs propriétés électroniques et leurs applications en science des matériaux.
Amines hétérocycliques : Ces composés présentent des cycles contenant de l’azote et sont largement étudiés pour leurs applications médicinales et synthétiques.
Le caractère unique de [(1-cyclopentyl-3-méthyl-1H-pyrazol-4-yl)méthyl][(5-fluorothiophène-2-yl)méthyl]amine réside dans sa combinaison des cycles pyrazole et thiophène, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H20FN3S |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C15H20FN3S/c1-11-12(8-17-9-14-6-7-15(16)20-14)10-19(18-11)13-4-2-3-5-13/h6-7,10,13,17H,2-5,8-9H2,1H3 |
Clé InChI |
YNPWJKJABAQTLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1CNCC2=CC=C(S2)F)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736846.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736851.png)
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B11736857.png)

![N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736865.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11736867.png)
![(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736868.png)

![2-(2-Chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B11736875.png)
![1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736897.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736901.png)

![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736907.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11736911.png)
